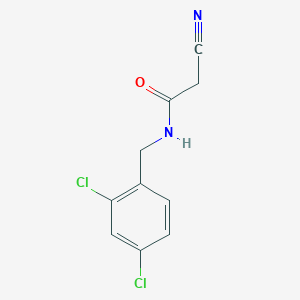
2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound featuring a pyrazole ring, a piperidine ring, and an isonicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate hydrazine derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the pyrazole ring, often using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
Medicinally, this compound and its derivatives are being explored for their potential as therapeutic agents in the treatment of diseases such as cancer and inflammatory disorders. Their ability to modulate biological pathways makes them promising candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用機序
The mechanism of action of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the piperidine and isonicotinonitrile moieties.
Piperidin-3-yl)oxy)isonicotinonitrile: Similar structure but without the pyrazole ring.
Isonicotinonitrile derivatives: Various derivatives with different substituents on the isonicotinonitrile moiety.
Uniqueness
The uniqueness of 2-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile lies in its combined structural features, which allow for a wide range of chemical modifications and biological activities
特性
IUPAC Name |
2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-16(12(2)21-20-11)17(23)22-7-3-4-14(10-22)24-15-8-13(9-18)5-6-19-15/h5-6,8,14H,3-4,7,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXKUXSZZLVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2838429.png)


![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)


![6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2838441.png)
![4-(methylsulfanyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide](/img/structure/B2838444.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)
